

Application Note: HPLC Quantification of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid

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Compound of Interest

Compound Name: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid

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Abstract

This document details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**, a known impurity and related substance of Furosemide. The provided protocol is based on established and validated methods, ensuring accuracy, precision, and robustness for research, quality control, and drug development applications. This application note includes a comprehensive experimental protocol, tabulated chromatographic conditions for easy reference, and a visual representation of the analytical workflow.

Introduction

3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a significant process-related impurity and degradation product of the potent loop diuretic, Furosemide.^{[1][2][3]} Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of Furosemide drug substances and products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the determination of Furosemide and its related substances due to its high resolution, sensitivity, and specificity. This application note provides a detailed HPLC method specifically tailored for the quantification of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**.

Chromatographic Conditions

A summary of typical HPLC conditions for the analysis of Furosemide and its impurities, including **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**, is presented below. These conditions can be adapted and optimized based on the specific instrumentation and analytical requirements.

Parameter	Condition 1	Condition 2	Condition 3
Column	Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[4]	Symmetry® C18 (250 x 4.6 mm, 5 µm)[5]	Ultimate C18 (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase	A: 0.01 mol/L KH ₂ PO ₄ (pH 3.0) B: Methanol[3][4]	0.1% Acetic Acid in Water : Acetonitrile (60:40, v/v)[5]	Water : Tetrahydrofuran : Glacial Acetic Acid (70:30:1, v/v/v)[6]
Elution Mode	Gradient[3]	Isocratic[5]	Isocratic[6]
Flow Rate	Not Specified	1.0 mL/min[5]	1.0 mL/min[6]
Injection Volume	Not Specified	10 µL[5]	Not Specified
Column Temp.	Not Specified	25 °C[5]	Not Specified
Detection	UV at 230 nm[3][4]	UV at 272 nm[5]	UV at 272 nm[6]

Experimental Protocol

This protocol outlines the steps for the preparation of solutions and the execution of the HPLC analysis.

Materials and Reagents

- **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
- Phosphoric acid (for pH adjustment)
- Water (HPLC grade or Milli-Q)
- Sample containing **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**

Solution Preparation

- Mobile Phase (Condition 1 - Gradient):
 - Mobile Phase A: Dissolve an appropriate amount of KH₂PO₄ in water to make a 0.01 mol/L solution. Adjust the pH to 3.0 with phosphoric acid.
 - Mobile Phase B: Methanol.
- Standard Stock Solution: Accurately weigh a suitable amount of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** reference standard and dissolve it in a known volume of diluent (e.g., a mixture of mobile phase A and B) to obtain a stock solution of known concentration.
- Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for calibration.
- Sample Solution: Accurately weigh the sample and dissolve it in a known volume of diluent. The final concentration should fall within the calibration range.

HPLC System Setup and Analysis

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Set the chromatographic parameters as specified in the chosen condition from the table above.
- Inject a blank (diluent) to ensure no interfering peaks are present.
- Inject the standard working solutions in increasing order of concentration.

- Inject the sample solutions.
- After each injection, allow the chromatogram to run for a sufficient time to elute the analyte and any other components of interest.

Data Analysis

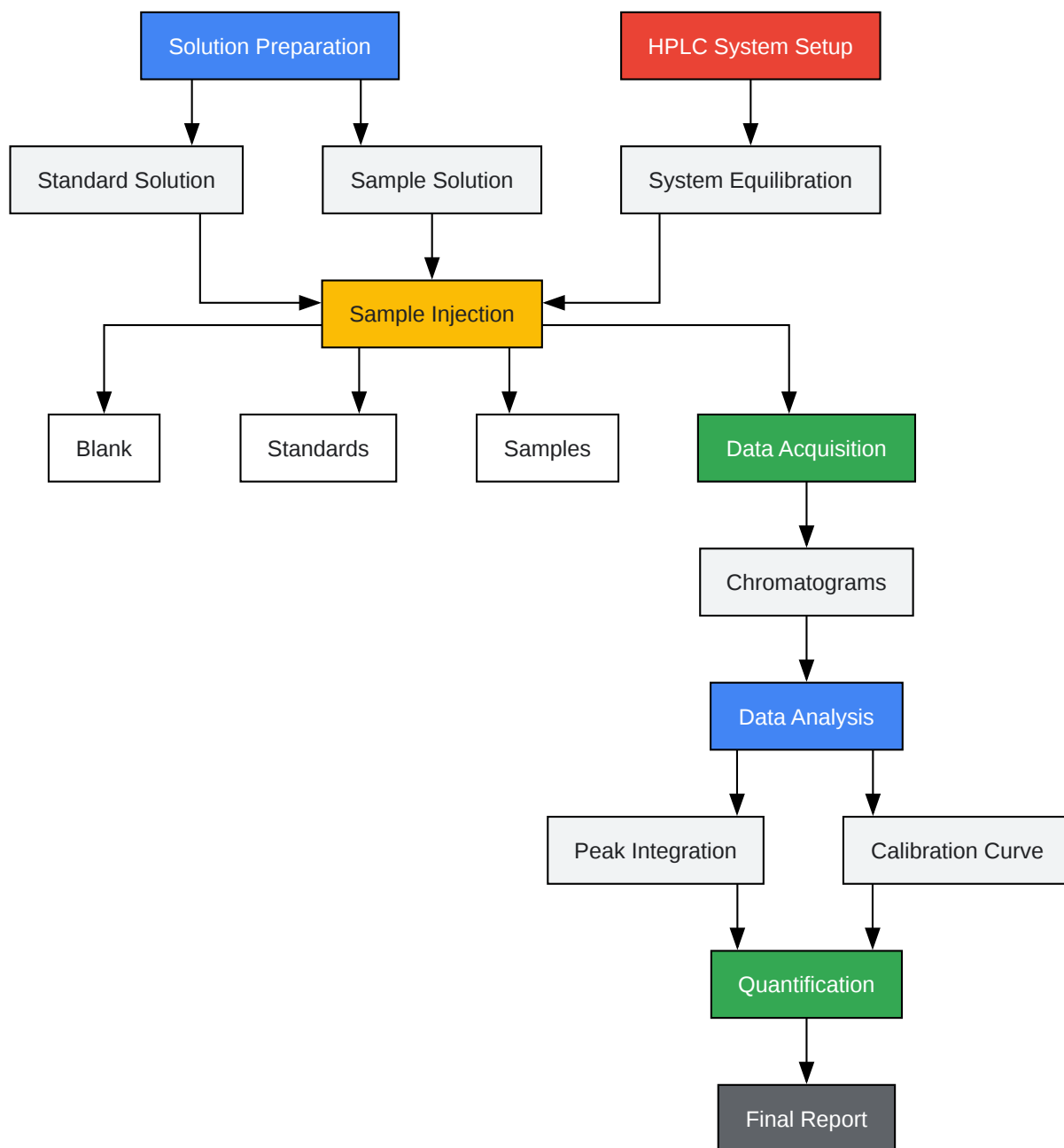
- Identify the peak corresponding to **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** in the chromatograms based on the retention time of the reference standard.
- Integrate the peak area of the analyte in both the standard and sample chromatograms.
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid** in the sample solution by interpolating its peak area on the calibration curve.

Method Validation Summary

The referenced HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[2] A summary of typical validation parameters is provided below.

Validation Parameter	Typical Results
Linearity (r^2)	> 0.999[6]
Accuracy (% Recovery)	98.2 - 101.0%[5]
Precision (% RSD)	≤ 2%[5]
Limit of Detection (LOD)	5 ng[6]
Limit of Quantitation (LOQ)	Typically three times the LOD
Robustness	Consistent performance under varied conditions[5]

Experimental Workflow



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Caption: HPLC analysis workflow from solution preparation to final reporting.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantification of **3-Amino-4-phenoxy-5-sulfamoylbenzoic acid**. By following the detailed protocol and utilizing the provided chromatographic conditions, researchers, scientists, and drug development professionals can accurately determine the concentration of this impurity, ensuring the quality and safety of Furosemide-containing products. The method is adaptable to various laboratory settings and can be validated to meet specific regulatory requirements.

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